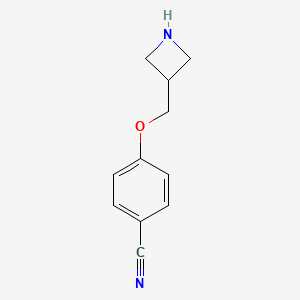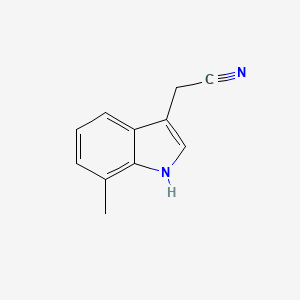![molecular formula C35H50N2O5 B1648958 Nα-[(9H-芴-9-基甲氧基)羰基]-Nε-十四烷酰基-L-赖氨酸 CAS No. 1128181-23-6](/img/structure/B1648958.png)
Nα-[(9H-芴-9-基甲氧基)羰基]-Nε-十四烷酰基-L-赖氨酸
描述
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine is a synthetic derivative of the amino acid lysine. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group at the alpha-amino position and a tetradecanoyl group at the epsilon-amino position of L-lysine. The Fmoc group is commonly used as a protecting group in peptide synthesis, while the tetradecanoyl group is a long-chain fatty acid that can impart hydrophobic properties to the molecule.
科学研究应用
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The hydrophobic tetradecanoyl group can be used to modify peptides and proteins to enhance their membrane permeability or stability.
Drug Delivery: The compound can be used to design drug delivery systems where the hydrophobic chain aids in the incorporation of drugs into lipid-based carriers.
Biological Studies: Used in studies involving protein-lipid interactions and membrane protein research.
作用机制
Target of Action
It is known that this compound is a derivative of l-lysine, an essential amino acid, which plays a crucial role in protein synthesis .
Mode of Action
As a derivative of L-lysine, it may interact with its targets in a similar manner to L-lysine, but the presence of the fluorenylmethyloxycarbonyl (Fmoc) and tetradecanoyl groups may alter its interactions .
Biochemical Pathways
Given its structural similarity to L-lysine, it may be involved in pathways related to protein synthesis and metabolism .
Pharmacokinetics
As a derivative of L-lysine, its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Action Environment
The action, efficacy, and stability of Fmoc-Lys(Myr)-OH can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules or ions in the environment .
生化分析
Biochemical Properties
In biochemical reactions, Fmoc-Lys(Myr)-OH interacts with various enzymes, proteins, and other biomolecules. For instance, it can be incorporated into peptides that interact with membrane-bound receptors, enzymes, and transporters. The hydrophobic myristoyl group enhances the binding affinity of these peptides to lipid bilayers, promoting their association with cell membranes .
Cellular Effects
Fmoc-Lys(Myr)-OH influences various cellular processes by modulating the activity of peptides and proteins that contain this modified amino acid. The incorporation of Fmoc-Lys(Myr)-OH into peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing Fmoc-Lys(Myr)-OH can interact with cell surface receptors, triggering downstream signaling cascades that regulate gene expression and metabolic pathways .
Additionally, the hydrophobic nature of the myristoyl group allows peptides containing Fmoc-Lys(Myr)-OH to insert into cell membranes, potentially altering membrane fluidity and affecting the function of membrane-bound proteins .
Molecular Mechanism
Fmoc-Lys(Myr)-OH can modulate enzyme activity by acting as a substrate or inhibitor, depending on the specific enzyme and the context of the reaction. For example, peptides containing Fmoc-Lys(Myr)-OH can inhibit or activate enzymes involved in signal transduction pathways, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Lys(Myr)-OH can change over time due to factors such as stability, degradation, and long-term interactions with cellular components. The stability of Fmoc-Lys(Myr)-OH is influenced by the conditions of the reaction, including pH, temperature, and the presence of other reagents. Over time, the Fmoc group may be cleaved, and the myristoyl group may undergo hydrolysis, affecting the overall activity of the compound .
Long-term studies in vitro and in vivo have shown that peptides containing Fmoc-Lys(Myr)-OH can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of Fmoc-Lys(Myr)-OH in animal models vary with different dosages. At low doses, peptides containing Fmoc-Lys(Myr)-OH can modulate cellular processes without causing significant toxicity. At higher doses, these peptides may exhibit toxic or adverse effects, such as disrupting membrane integrity or interfering with normal cellular functions .
Threshold effects have been observed, where a certain concentration of Fmoc-Lys(Myr)-OH is required to achieve a measurable biological response. Beyond this threshold, increasing the dosage may lead to saturation of binding sites or activation of compensatory mechanisms .
Metabolic Pathways
Fmoc-Lys(Myr)-OH is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. The compound interacts with enzymes such as proteases and peptidases, which can cleave the peptide bonds and release the modified amino acid. Additionally, the myristoyl group can be metabolized by enzymes involved in lipid metabolism, affecting the overall metabolic flux and levels of metabolites .
Transport and Distribution
Within cells and tissues, Fmoc-Lys(Myr)-OH is transported and distributed through interactions with transporters and binding proteins. The hydrophobic myristoyl group facilitates the association of peptides containing Fmoc-Lys(Myr)-OH with lipid membranes, promoting their localization to specific cellular compartments .
Transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters may play a role in the uptake and distribution of Fmoc-Lys(Myr)-OH-containing peptides, affecting their bioavailability and activity .
Subcellular Localization
The subcellular localization of Fmoc-Lys(Myr)-OH is influenced by its hydrophobic myristoyl group, which directs the compound to specific cellular compartments. Peptides containing Fmoc-Lys(Myr)-OH can localize to the plasma membrane, endoplasmic reticulum, and other membrane-bound organelles .
Post-translational modifications, such as myristoylation, can further enhance the targeting of Fmoc-Lys(Myr)-OH-containing peptides to specific subcellular locations, affecting their activity and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine typically involves the following steps:
Protection of the alpha-amino group: The alpha-amino group of L-lysine is protected using the Fmoc group. This is achieved by reacting L-lysine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Acylation of the epsilon-amino group: The epsilon-amino group of the Fmoc-protected lysine is then acylated with tetradecanoic acid (myristic acid) using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of L-lysine are reacted with Fmoc-Cl and tetradecanoic acid under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to yield the free amino group.
Acylation and Deacylation: The tetradecanoyl group can be introduced or removed using appropriate acylation or deacylation reagents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the Fmoc-protected amino group.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Acylation: DCC or EDC in the presence of DMAP is used for acylation reactions.
Hydrolysis: Basic conditions such as sodium hydroxide or acidic conditions like hydrochloric acid can be used for hydrolysis reactions.
Major Products Formed
Fmoc Removal: Yields free amino group.
Acylation: Yields acylated derivatives.
Hydrolysis: Yields deprotected lysine or its derivatives.
相似化合物的比较
Similar Compounds
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-biotinyl-L-lysine: Similar structure with a biotin group instead of a tetradecanoyl group.
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine Hydrochloride: Lacks the long-chain fatty acid, making it more hydrophilic.
Uniqueness
Hydrophobicity: The presence of the tetradecanoyl group imparts unique hydrophobic properties, making it suitable for applications involving lipid membranes.
Versatility: The compound’s dual functionality (protecting group and hydrophobic chain) makes it versatile for various synthetic and biological applications.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tetradecanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H50N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-33(38)36-25-18-17-23-32(34(39)40)37-35(41)42-26-31-29-21-15-13-19-27(29)28-20-14-16-22-30(28)31/h13-16,19-22,31-32H,2-12,17-18,23-26H2,1H3,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXSYZSEFDFTDZ-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H50N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(CYCLOPROPYLCARBONYL)-4-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]METHYL)PIPERIDIN-4-YL)PIPERAZINE](/img/structure/B1648889.png)

![2-((6-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol](/img/structure/B1648894.png)
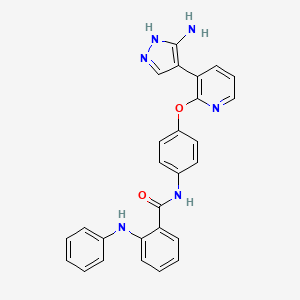
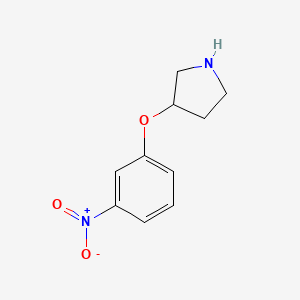
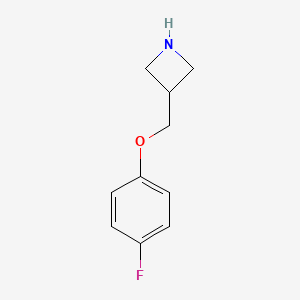
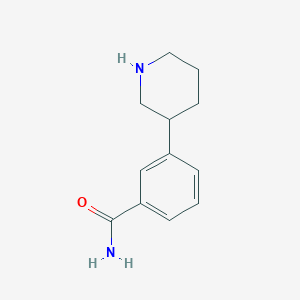
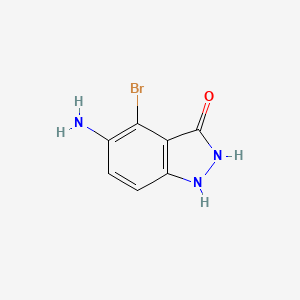
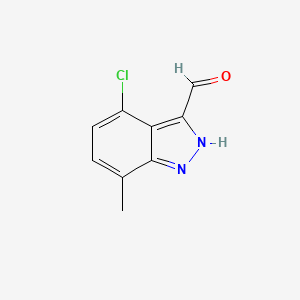
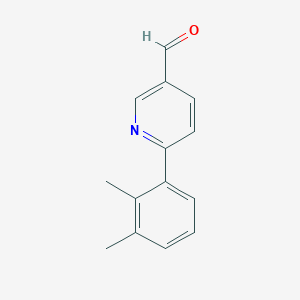
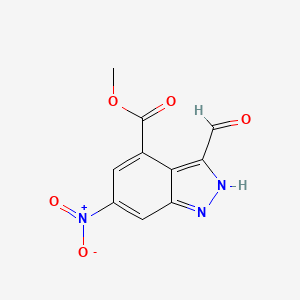
![Imidazo[1,5-a]pyrido[3,2-e]pyrazine, 2,6-dimethoxy-7-methyl-](/img/structure/B1648935.png)
